N-Metil-1,3-benzotiazol-6-amina

Descripción general

Descripción

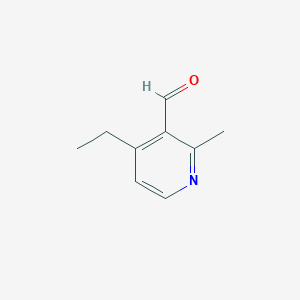

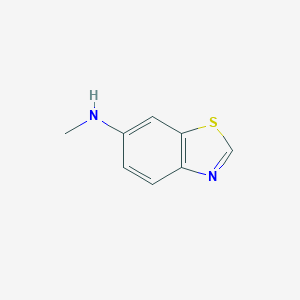

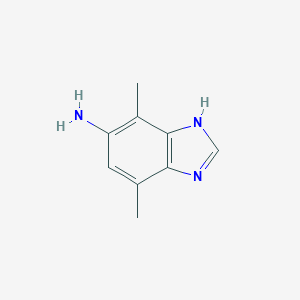

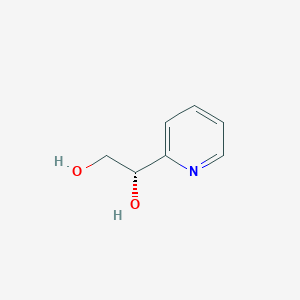

N-Methyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a methyl group and an amine group attached to the nitrogen and carbon atoms, respectively.

Aplicaciones Científicas De Investigación

N-Methyl-1,3-benzothiazol-6-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

N-Methyl-1,3-benzothiazol-6-amine, also known as N-METHYL-6-BENZOTHIAZOLAMINE, has been found to have potent activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and eventually cell death .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have suitable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .

Result of Action

The primary result of the action of N-Methyl-1,3-benzothiazol-6-amine is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the loss of cell wall integrity and cell death .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-Methyl-1,3-benzothiazol-6-amine are not fully understood yet. Benzothiazole derivatives have shown significant inhibition potency against M. tuberculosis . This suggests that N-Methyl-1,3-benzothiazol-6-amine may interact with certain enzymes, proteins, and other biomolecules involved in the life cycle of M. tuberculosis.

Cellular Effects

Benzothiazole derivatives have shown to inhibit the proliferation of certain cancer cells . Therefore, it is possible that N-Methyl-1,3-benzothiazol-6-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to interact with the target DprE1, a potent inhibitor with enhanced anti-tubercular activity . This suggests that N-Methyl-1,3-benzothiazol-6-amine may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-1,3-benzothiazol-6-amine can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of solvents like dioxane and catalysts such as sodium metabisulfite .

Industrial Production Methods

Industrial production of N-Methyl-1,3-benzothiazol-6-amine often employs efficient and economical methods. For instance, the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas or N-(2-halophenyl) thioamides through base-promoted intramolecular C–S bond coupling cyclization in dioxane is a widely used method .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-Methyl-1,3-benzothiazol-6-amine include:

- 2-Amino-6-methylbenzothiazole

- 2-Chloro-6-methylbenzothiazole

- 2-Aminobenzothiazole-6-carboxylic acid

Uniqueness

N-Methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

N-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVHZDMEIGOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442665 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161557-60-4 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)